Iron(II) tetrafluoroborate hexahydrate
Overview
Description
Iron(II) tetrafluoroborate hexahydrate is an inorganic compound with the chemical formula Fe(BF4)2·6H2O. It is known for its light green crystalline appearance and high solubility in water . This compound is often used as a catalyst in various chemical reactions, particularly in the reduction of aldehydes to alcohols .
Mechanism of Action
Target of Action
Iron(II) tetrafluoroborate hexahydrate is an inorganic compound that primarily targets aldehydes . Aldehydes play a crucial role in various biochemical processes and are often involved in energy production and molecular synthesis.
Mode of Action
The compound interacts with its targets through a process known as transfer hydrogenation . In this process, the compound, acting as a catalyst, facilitates the transfer of hydrogen atoms from a hydrogen donor, such as formic acid, to the aldehyde targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of aldehydes to alcohols . The downstream effects of this pathway include the production of primary alcohols, which are essential components in various biochemical processes, including energy metabolism and cellular signaling.
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.
Result of Action
The primary result of the compound’s action is the fast and selective reduction of aldehydes to primary alcohols . This transformation is crucial in various biochemical processes, including the synthesis of complex organic molecules and energy production.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is known to be stable and active in aqueous solutions . .
Biochemical Analysis
Biochemical Properties
Iron(II) tetrafluoroborate hexahydrate plays a significant role in biochemical reactions. It serves as a catalyst for the reduction of aldehydes to alcohols under transfer hydrogenation conditions . This compound interacts with various enzymes and proteins to facilitate these reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as a catalyst. It facilitates the transfer hydrogenation of aldehydes to produce alcohols . This process involves binding interactions with biomolecules and potentially influences enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of the reduction of aldehydes to alcohols . It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Iron(II) tetrafluoroborate hexahydrate can be synthesized through several methods. One common synthetic route involves the reaction of iron(II) sulfate with tetrafluoroboric acid in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the hexahydrate form .
Industrial production methods often involve similar chemical reactions but on a larger scale. The process may include additional purification steps to achieve the desired purity and crystalline form of the compound .
Chemical Reactions Analysis
Iron(II) tetrafluoroborate hexahydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to iron(III) compounds under specific conditions.
Substitution: The tetrafluoroborate anion can be substituted with other ligands to form different coordination complexes.
Common reagents used in these reactions include formic acid for hydrogenation and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Iron(II) tetrafluoroborate hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the reduction of aldehydes to alcohols.
Biology: Its role as a catalyst can be leveraged in biochemical studies involving redox reactions.
Comparison with Similar Compounds
Iron(II) tetrafluoroborate hexahydrate can be compared with other similar compounds such as:
Iron(III) chloride: Another iron-based compound used in various catalytic reactions.
Copper(II) tetrafluoroborate hexahydrate: Similar in structure but involves copper instead of iron.
Iron(II) trifluoromethanesulfonate: Used in similar catalytic applications but with different anionic coordination.
The uniqueness of this compound lies in its high solubility in water and its efficiency as a catalyst in transfer hydrogenation reactions .
Properties
IUPAC Name |
iron(2+);ditetrafluoroborate;hexahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQGOEGCKHXNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8FeH12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578075 | |
Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-16-2 | |
Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iron(II) tetrafluoroborate hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Iron(II) tetrafluoroborate hexahydrate in synthesizing the compounds described in the research papers?
A1: this compound acts as a source of Iron(II) ions in the reactions described. These ions then interact with multidentate ligands to form coordination complexes. [, ]
Q2: How does the choice of ligand affect the structure of the resulting Iron(II) complex?
A2: The structure of the resulting Iron(II) complex is highly dependent on the denticity and geometry of the ligand used.
- In the first paper [], the tridentate ligand 2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine leads to the formation of a heptanuclear ferric cluster with a corner-shared triple-triangle core structure.
- In the second paper [], the pyridine-derived triphosphane ligand C5H3N{2-[CMe(CH2PMe2)2]}{6-[CMe2(CH2PMe2)]} initially forms a mononuclear iron(II) complex. Interestingly, under specific reaction conditions with carbon monoxide, this complex undergoes further reaction leading to the incorporation of an additional PMe2 donor from the ligand, forming a new tetradentate ligand and a distinct iron complex.
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